Bienvenue dans la boutique en ligne BenchChem!

13,14-epoxy Travoprost

Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

13,14-Epoxy Travoprost (CAS 2557327-99-6), also designated as Travoprost 13,14-Epoxide or 13,14-epoxy Fluprostenol isopropyl ester, is a synthetic impurity generated as a diastereomeric epoxide mixture during the manufacture of Travoprost, a selective FP prostaglandin receptor agonist. This compound is chemically defined as (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1,2,3S)-1,2-epoxy-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butyl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester.

Molecular Formula C26H35F3O7
Molecular Weight 516.5 g/mol
Cat. No. B8050264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-epoxy Travoprost
Molecular FormulaC26H35F3O7
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(COC3=CC=CC(=C3)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O7/c1-15(2)35-22(33)11-6-4-3-5-10-18-19(30)13-20(31)23(18)25-24(36-25)21(32)14-34-17-9-7-8-16(12-17)26(27,28)29/h3,5,7-9,12,15,18-21,23-25,30-32H,4,6,10-11,13-14H2,1-2H3/b5-3-/t18-,19-,20+,21-,23+,24?,25+/m0/s1
InChIKeyBGPCWSPTSAFVAF-LCEFRZHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13,14-Epoxy Travoprost: A Critical Process Impurity & Reference Standard for Travoprost Analytical Development


13,14-Epoxy Travoprost (CAS 2557327-99-6), also designated as Travoprost 13,14-Epoxide or 13,14-epoxy Fluprostenol isopropyl ester, is a synthetic impurity generated as a diastereomeric epoxide mixture during the manufacture of Travoprost, a selective FP prostaglandin receptor agonist [1]. This compound is chemically defined as (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1,2,3S)-1,2-epoxy-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butyl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester [2]. Its primary scientific and industrial value is not as a therapeutic agent but as a fully characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) of Travoprost active pharmaceutical ingredient (API) and drug product . The compound is typically supplied as a 4:96 diastereomeric mixture of epoxides in a methyl acetate solution and is stored at -20°C [3]. Its procurement is driven by regulatory requirements for impurity profiling and traceability against pharmacopeial standards .

Why Generic Substitution Fails: The Uniqueness of 13,14-Epoxy Travoprost in Regulatory and Analytical Workflows


In pharmaceutical development and quality control, generic substitution of impurity reference standards is not a viable option due to the stringent requirements for traceability and specificity. While Travoprost (the API) is a potent, selective FP receptor agonist (Ki = 35 ± 5 nM) [1], 13,14-Epoxy Travoprost serves an entirely different, non-pharmacological function as a key analytical marker . Its unique 13,14-epoxide structure, present as a defined 4:96 diastereomeric mixture , is a specific byproduct of the Travoprost synthetic route and is not found in other FP agonists like latanoprost or bimatoprost. Therefore, a reference standard for another prostaglandin analog or a generic epoxide standard cannot be substituted; they will exhibit different chromatographic retention times, mass spectral fragments, and spectroscopic signatures [2]. Regulatory bodies require the use of well-characterized, specific impurity standards for method validation and release testing, making the procurement of this exact compound a mandatory and non-negotiable step for any entity involved in the development, manufacture, or quality control of Travoprost-based products .

Product-Specific Quantitative Evidence for 13,14-Epoxy Travoprost Selection


Defined Diastereomeric Ratio: A Critical Parameter for Method Reproducibility

Unlike a generic epoxide mixture, 13,14-Epoxy Travoprost is supplied as a specific 4:96 diastereomeric mixture, a ratio that is critical for consistent and reproducible analytical results . This defined ratio is a key differentiator from other potential sources of the impurity or from in-house synthesized material, which may have variable and unknown diastereomer compositions. Using a standard with a precisely known and certified diastereomeric ratio is essential for accurate quantification and system suitability testing in HPLC methods [1].

Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

HPLC Retention Time: A Definitive Identifier for Peak Purity Analysis

The compound exhibits a highly specific and reproducible HPLC retention time under defined analytical conditions, a critical parameter for its use as a reference standard. The reported retention time is 7.90 minutes under the following conditions: Column: C18, 5μ, 4.6 X 250 mm; Mobile Phase: Methanol:Water:Acetic acid (75:25:0.1); Flow Rate: 1.00 ml/min; Detector UV: 210 nm . This precise retention time allows for unequivocal identification and resolution of the 13,14-epoxide impurity from Travoprost and other related substances in a sample, ensuring accurate quantification and purity assessment . Any deviation in retention time between the standard and the unknown peak in a sample would signal a misidentification or a co-eluting impurity, highlighting the necessity of using a certified reference standard.

Chromatography HPLC Method Development Impurity Identification

Spectroscopic Signature: UV and Mass Spectrometry for Confident Identification

The compound's identity can be confirmed through distinct spectroscopic signatures. It exhibits UV absorbance maxima (λ max) at 222 nm and 276 nm [1]. Furthermore, mass spectrometry (ESI) yields a characteristic [M+Na]⁺ ion with an m/z of 539.0 [1]. These specific spectral properties, when compared to data for the Travoprost API and other impurities, provide a robust and orthogonal means of confirming the compound's presence and purity [1]. This level of characterization is essential for meeting regulatory requirements for reference standards and for unambiguous identification in complex sample matrices.

Spectroscopy LC-MS Compound Identification

Regulatory Compliance and Pharmacopeial Traceability

Unlike a generic chemical or an in-house synthesized batch, 13,14-Epoxy Travoprost is offered as a fully characterized reference standard that is compliant with regulatory guidelines and designed to provide traceability against major pharmacopeial standards (e.g., USP or EP) [1]. This is a critical differentiator. Vendors explicitly state the compound is for analytical method development, method validation (AMV), and QC applications during synthesis and formulation of Travoprost . This built-in compliance framework provides a clear advantage in regulatory filings (e.g., ANDA, DMF), reducing the burden of extensive self-characterization and ensuring acceptance by health authorities .

Regulatory Affairs GMP Pharmacopeia

High-Impact Application Scenarios for 13,14-Epoxy Travoprost in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation (AMV) for Travoprost Drug Substance and Product

This is the primary and most critical application. 13,14-Epoxy Travoprost is used as a reference standard to develop and validate HPLC or UPLC methods for the detection, identification, and quantification of this specific process impurity in Travoprost API and ophthalmic solutions. Its defined retention time (e.g., 7.90 min under specified conditions ), UV spectrum, and MS signature are used to establish system suitability criteria, determine limit of detection (LOD) and limit of quantitation (LOQ), and ensure the method can accurately resolve and measure the impurity from the API peak. This is a mandatory step for IND, NDA, and ANDA submissions.

Quality Control (QC) Release and Stability Testing of Travoprost Batches

In a GMP environment, 13,14-Epoxy Travoprost serves as the reference standard against which the impurity profile of each manufactured batch of Travoprost API or finished drug product is compared. By using a well-characterized standard, QC laboratories can accurately determine the percentage of the 13,14-epoxide impurity in a sample, ensuring it remains below the acceptance criteria established during method validation. This application is crucial for batch release decisions and for monitoring impurity levels in stability studies, as the epoxide may form over time under certain storage conditions.

Regulatory Dossier Compilation and Pharmacopeial Compliance

For companies filing a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA) for generic Travoprost, providing comprehensive impurity characterization data is non-negotiable. The use of 13,14-Epoxy Travoprost from a reputable vendor that provides a detailed Certificate of Analysis (COA) and can demonstrate traceability to pharmacopeial standards (USP/EP) provides a defensible and regulatorily compliant data package. This directly supports the justification of impurity limits and demonstrates a robust understanding of the product's quality profile, significantly increasing the likelihood of a smooth and successful regulatory review.

Forced Degradation and Impurity Fate Studies

13,14-Epoxy Travoprost can be employed as a marker compound in forced degradation studies (e.g., exposure to heat, light, oxidation) to understand the degradation pathways of Travoprost. By using a pure, characterized standard, researchers can definitively identify whether the 13,14-epoxide is a primary degradation product under specific stress conditions. This information is vital for establishing appropriate storage conditions, defining the retest period for the API, and designing a stability-indicating analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-epoxy Travoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.